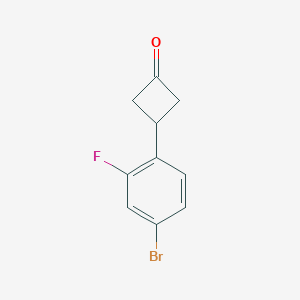

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one” is a chemical compound with the CAS Number: 1558100-87-0 . It has a molecular weight of 243.08 . This compound is typically stored at 4 degrees Celsius and is available in liquid form .

Synthesis Analysis

In drug synthesis, “3-(4-bromo-2-fluorophenyl)cyclobutan-1-one” may be used to synthesize biologically active compounds . This compound can serve as an intermediate in drug synthesis, further chemically modified or spliced to generate compounds with anticancer, antibacterial, or other pharmacological activities .Molecular Structure Analysis

The molecular formula of “3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one” is C10H8BrFO . The InChI Code is 1S/C10H8BrFO/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6H,3-4H2 .Physical And Chemical Properties Analysis

“3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one” is a liquid at room temperature . It has a molecular weight of 243.08 . The compound is stored at 4 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Reactivity

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one can serve as a precursor in palladium-catalyzed carbon-carbon bond cleavage/formation reactions. Matsuda, Shigeno, and Murakami (2008) demonstrated that 3-(2-hydroxyphenyl)cyclobutanones, through a reaction mechanism involving carbon-carbon bond cleavage and formation, could afford arylated benzolactones in high yields. This indicates that derivatives of cyclobutan-1-one, such as 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one, may participate in similar reactions, providing access to a variety of complex organic molecules with potential applications in pharmaceuticals and materials science (Matsuda, Shigeno, & Murakami, 2008).

Material Science Applications

In the field of material sciences, the unique structural characteristics of cyclobutane derivatives make them suitable for the synthesis of novel materials. For instance, Smith and Babb (1996) described the synthesis and characterization of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers, a new class of fluorosiloxane polymers. These materials exhibit remarkable thermal stability and flexibility, attributes that can be advantageous in developing advanced materials for various industrial applications. Although the study does not directly mention 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one, the underlying chemical principles suggest its potential utility in synthesizing similarly structured polymers with unique properties (Smith & Babb, 1996).

Photocatalysis

Additionally, the compound may find applications in photocatalysis. Ischay, Anzovino, Du, and Yoon (2008) reported that Ru(bipy)3Cl2 could act as a visible light photocatalyst for [2+2] enone cycloadditions, showcasing excellent diastereoselectivity in forming cyclobutane products. Although 3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one was not specifically mentioned, the reaction mechanism highlights the potential of cyclobutan-1-one derivatives in photocatalytic applications, enabling the development of environmentally friendly synthetic methodologies (Ischay, Anzovino, Du, & Yoon, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name |

3-(4-bromo-2-fluorophenyl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGAWUMXWGBPJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromo-2-fluorophenyl)cyclobutan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2881737.png)

![4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2881738.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]piperidin-2-one](/img/structure/B2881739.png)

![(2Z)-2-[(2-fluorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2881745.png)

![5-Naphthalen-1-ylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2881747.png)

![N-(2,5-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2881748.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2881756.png)